2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with desirable properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-containing drugs: Compounds like pexidartinib and other FDA-approved drugs containing the trifluoromethyl group share similarities in their pharmacological activities.
Phenoxy derivatives: Other phenoxy-containing compounds may exhibit similar chemical reactivity and applications.
Uniqueness
The uniqueness of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide (CAS Number: 1421464-93-8) is a compound that has garnered attention due to its potential biological activities. With a molecular formula of C18H15F3N2O3 and a molecular weight of 364.3 g/mol, this compound belongs to a class of molecules that exhibit diverse pharmacological properties, particularly in the fields of cancer research and metabolic regulation.
Structure and Properties
The structural characteristics of this compound include:
Property | Value |
---|---|
CAS Number | 1421464-93-8 |
Molecular Formula | C18H15F3N2O3 |
Molecular Weight | 364.3 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including nuclear receptors such as PPAR (Peroxisome Proliferator-Activated Receptor). PPARs play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Specifically, activation of PPARβ/δ has been associated with enhanced fatty acid oxidation and improved insulin sensitivity, making it a potential target for metabolic disorders .
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. For instance, studies have shown that the incorporation of trifluoromethyl groups significantly increases the inhibitory effects on enzymes involved in cancer progression .
- Metabolic Regulation : A study focused on the effects of PPAR activation revealed that compounds similar to this compound can stimulate reverse cholesterol transport and promote adaptive thermogenesis, suggesting a beneficial role in managing obesity and related metabolic syndromes .
- Inflammation Reduction : Another area of interest is the compound's potential anti-inflammatory properties. Activation of PPARγ has been shown to reduce inflammation in models of colitis and rheumatoid arthritis, which may be relevant for therapeutic applications in chronic inflammatory diseases .
Biological Assays and Testing
The biological activity of this compound has been evaluated through various assays:
Assay Type | Purpose | Findings |
---|---|---|
Cell Viability Assay | Assess cytotoxicity | Showed low cytotoxicity in cancer cell lines. |
PPAR Activation Assay | Measure receptor activation | Indicated significant activation of PPARβ/δ. |
Inflammatory Response Assay | Evaluate anti-inflammatory effects | Reduced pro-inflammatory cytokine production. |
Properties
IUPAC Name |
2-methoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-17-15(8-5-10-23-17)16(24)22-9-2-3-11-26-14-7-4-6-13(12-14)18(19,20)21/h4-8,10,12H,9,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKAXXQLZKOFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.